molecular formula C9H11NO2 B1345670 Phenyl N,N-dimethylcarbamate CAS No. 6969-90-0

Phenyl N,N-dimethylcarbamate

Cat. No. B1345670
CAS RN: 6969-90-0
M. Wt: 165.19 g/mol
InChI Key: MYOHNZJKOAODMX-UHFFFAOYSA-N
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Description

Phenyl N,N-dimethylcarbamate is a chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of carbamate esters, including Phenyl N,N-dimethylcarbamate, has been studied extensively. A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has been presented . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .


Molecular Structure Analysis

The molecular structure of Phenyl N,N-dimethylcarbamate is represented by the linear formula C9H11NO2 . Its molecular weight is 165.194 .


Chemical Reactions Analysis

The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R N H 2 + R ’ O C ( O) O R ’ → ( c a t.) R N H C ( O) O R ’ + R ’ O H (1) R’\u2009=\u2009alkyl, aryl . This is an environmentally benign synthetic route to carbamate esters .


Physical And Chemical Properties Analysis

Phenyl N,N-dimethylcarbamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.3±13.0 °C at 760 mmHg .

Scientific Research Applications

3. Methods of Application or Experimental Procedures The N-Methyl-N-phenyl dithiocarbamate complexes were synthesized and characterized by thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR). These complexes were then evaluated for their antiviral effects against HIV-1 subtypes A (Q168), B (QHO.168), and C (CAP210 and ZM53) .

1. Chemical Synthesis Phenyl N,N-dimethylcarbamate is used in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-Methyl-N-phenyl dithiocarbamate complexes .

2. Carbamoylation Phenyl N,N-dimethylcarbamate can be used in the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . This process is environmentally friendly and reduces the application of hazardous materials and minimizes energy consumption .

1. Chemical Synthesis Phenyl N,N-dimethylcarbamate is used in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-Methyl-N-phenyl dithiocarbamate complexes .

2. Carbamoylation Phenyl N,N-dimethylcarbamate can be used in the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . This process is environmentally friendly and reduces the application of hazardous materials and minimizes energy consumption .

Safety And Hazards

Phenyl N,N-dimethylcarbamate is classified as Acute toxicity - Category 4, Oral and Eye irritation, Category 2 . It is harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for Phenyl N,N-dimethylcarbamate were not found, carbamate esters in general are being studied for their potential applications in various fields. For instance, they are being explored as synergists for organophosphorus insecticides against organophosphorus-resistant rice stem borers .

properties

IUPAC Name

phenyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOHNZJKOAODMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219981
Record name Phenyl N,N-dimethylcarbamate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenyl dimethylcarbamate

CAS RN

6969-90-0
Record name Carbamic acid, N,N-dimethyl-, phenyl ester
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Record name Phenyl N,N-dimethylcarbamate
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Record name Phenyl dimethylcarbamate
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Record name Phenyl N,N-dimethylcarbamate
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Record name Phenyl N,N-dimethylcarbamate
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Synthesis routes and methods

Procedure details

To a solution of 301 mg of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (1.0 mmole) dissolved into 5 ml of DMF, NaH (60% in mineral oil, 85 mg, 2.1 mmole) was added under ice-cooling. The resulting mixture was stirred at room temperature for 30 min, then the solution was cooled again. N,N-Dimethylphenylcarbamate (282 mg, 1.71 mmole) which was prepared according to the method described in J. Org. Chem., p660, 21, 1956, was added thereto, then the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was poured into ethyl acetate, which was washed with 1N-HCl, water, and saturated brine, dried over magnesium sulfate, and evaporated. The obtained residue was separated by using silica gel chromatography (toluene:ethyl acetate=2:1) and recrystallized from ether-n-hexane, whereby 190 mg of the objective compound was obtained in 51% yield. The physical constants are described on Table 1.
Name
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Vontor, V Drobilič, J Socha… - … of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
Basic kinetic data have been measured for hydrolysis of eleven m-and p-substituted phenyl N, N-dimethylcarbamates in aqueous 1M sodium hydroxide at 40 C and in aqueous …
Number of citations: 9 cccc.uochb.cas.cz
AB Hadaway, F Barlow - Bulletin of the World Health Organization, 1965 - ncbi.nlm.nih.gov
Materials and methods Many of the compounds were synthesized from the corresponding phenols by the method described by Kolbezen, Metcalf & Fukuto; c 0.01 mole of a phenol was …
Number of citations: 3 www.ncbi.nlm.nih.gov
Q Zhao, G Yang, X Mei, H Yuan, J Ning - Pesticide biochemistry and …, 2009 - Elsevier
Based on the multiple binding sites of acetylcholinesterase (AChE), a series of AChE inhibitors: phthalimide alkyloxyphenyl N,N-dimethylcarbamate were designed and synthesized. …
Number of citations: 19 www.sciencedirect.com
H Li, ZC Miao, N Wang, JX Ruan - CHINESE JOURNAL OF …, 1995 - hero.epa.gov
High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy at 400 MHz had been used to monitor the metabolism of [m-(2-dimethylamino)] ethoxy phenyl-N, N-dimethyl …
Number of citations: 0 hero.epa.gov
昆野安彦, 宍戸孝 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
One hundred noninsecticidal carbamates were synthesized and evaluated as synergists for fenitrothion and pirimiphos-methyl against the OP-resistant rice stem borer. Substituted aryl (…
Number of citations: 5 jlc.jst.go.jp
MAJ Miah, MP Sibi, S Chattopadhyay… - European Journal of …, 2018 - Wiley Online Library
Directed ortho‐Metalation of O‐Aryl N,N‐Dialkylcarbamates: Methodology, Anionic ortho‐Fries Rearrangement, and Lateral Metalation - Miah - 2018 - European Journal of Organic …
Y KONNO, Y NOMURA, T Shishido - Applied entomology and …, 1995 - jstage.jst.go.jp
MATERIALS AND METHODS A susceptible strain, CSMA, was kindly supplied by Dr. JG SCO’I ‘I ‘, Cornell University, in 1990. A pyrethroid-resistant strain, Nagasaki, was collected at …
Number of citations: 8 www.jstage.jst.go.jp
A Liu, L Dong, XL Wei, XH Yang, JH Xiao… - European Journal of …, 2016 - Elsevier
Blockading the interaction of programmed death-1 (PD-1) protein with its ligands (PD-Ls, such as PD-L1) was proved to be a pathway for suppressing the development of tumors and …
Number of citations: 19 www.sciencedirect.com
HJ Ma, RL Xie, QF Zhao, XD Mei… - Journal of agricultural and …, 2010 - ACS Publications
Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors | Journal of Agricultural and Food Chemistry ACS ACS …
Number of citations: 31 pubs.acs.org
GP Georghiou, RL Metcalf… - Journal of Economic …, 1961 - academic.oup.com
Two subcolonies of a house fly strain of near normal susceptibility to all insecticides except to members of the cyclodiene group were selected with Isolan® (1-isopropyl-3-…
Number of citations: 54 academic.oup.com

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